Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide

CNS Drug Discovery pKa Modulation Blood-Brain Barrier

Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide (CAS 98552-98-8) is a substituted piperidine derivative supplied as a crystalline hydrobromide salt. It serves as a critical intermediate or building block in medicinal chemistry, particularly for synthesizing compounds targeting the central nervous system (CNS).

Molecular Formula C8H16BrNO3
Molecular Weight 254.124
CAS No. 98552-98-8
Cat. No. B2810472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide
CAS98552-98-8
Molecular FormulaC8H16BrNO3
Molecular Weight254.124
Structural Identifiers
SMILESCN1CCC(C(C1)C(=O)OC)O.Br
InChIInChI=1S/C8H15NO3.BrH/c1-9-4-3-7(10)6(5-9)8(11)12-2;/h6-7,10H,3-5H2,1-2H3;1H
InChIKeyUCJIGJWLGZTHHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate HBr: A Specialized Piperidine Building Block for Neuroscience and Prodrug Research


Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide (CAS 98552-98-8) is a substituted piperidine derivative supplied as a crystalline hydrobromide salt . It serves as a critical intermediate or building block in medicinal chemistry, particularly for synthesizing compounds targeting the central nervous system (CNS) . The molecule features a 4-hydroxy substituent and an N-methyl group on the piperidine ring, a methyl ester at the 3-position, and exists as a racemic mixture with two undefined chiral centers . These combined structural features differentiate it from simpler nipecotic acid analogs by modulating physicochemical properties like pKa and lipophilicity (LogP), and by introducing stereochemical complexity that can be exploited in drug design [1].

Why Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate HBr Cannot Be Replaced by Generic Nipecotic Acid Analogs in CNS Drug Discovery


Substituting this compound with a generic nipecotic acid analog or its N-unsubstituted methyl ester introduces significant risks in hit-to-lead and lead optimization campaigns. The N-methyl group is not a passive label; it fundamentally alters the piperidine nitrogen's pKa, shifting it from ~9.28 for methyl nipecotate to ~8.66 for the N-methyl analog [1]. This change directly impacts the ionization state at physiological pH, influencing membrane permeability, CNS penetration, and target engagement [2]. Furthermore, the 4-hydroxy group, absent in simpler analogs like methyl N-methylnipecotate, adds critical hydrogen-bonding capacity (HBD: 2, PSA: ~49.8 Ų) that can dictate binding to transporters like GAT1 [3]. The crystalline hydrobromide salt form provides a defined melting point (144.5-145.5 °C), ensuring batch-to-batch consistency in purity and handling, a factor not guaranteed with a free base or different salt . Using a non-hydroxylated or non-methylated analog would therefore invalidate SAR studies, leading to incorrect conclusions about potency, selectivity, and ADME properties.

Quantitative Differentiation Evidence for Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate Hydrobromide Against Closest Analogs


N-Methylation Lowers pKa by ~0.6 Units vs. Non-Methylated Nipecotate Esters, Enhancing CNS Drug-Likeness

N-Methylation of the piperidine ring is a critical structural modification for tuning basicity. The target compound's core scaffold, methyl N-methylnipecotate, has a measured pKa (20°C) of 8.66, which is approximately 0.6 log units lower than the predicted pKa of 9.28 for its non-methylated counterpart, methyl nipecotate (piperidine-3-carboxylate) [1]. This reduction in basicity decreases the fraction of positively charged, protonated species at physiological pH (7.4), a key determinant for passive membrane permeability and CNS penetration [2]. Since the 4-hydroxy substituent adds further polarity, the N-methyl group is essential to balance the overall physicochemical profile for brain-targeted agents.

CNS Drug Discovery pKa Modulation Blood-Brain Barrier GABA Transporter

Hydrobromide Salt Provides Crystalline Handling Advantage with a Defined Melting Point of 144.5-145.5 °C

The hydrobromide (HBr) salt form of the target compound offers a distinct practical advantage for procurement and laboratory use. It is a well-defined crystalline solid with a reported melting point of 144.5-145.5 °C, enabling straightforward confirmation of identity and purity through simple melting point determination . In contrast, the free base (CAS 86343-57-9) and the hydrochloride salt of the N-unsubstituted analog (CAS 2044704-66-5) have less well-characterized solid-state properties from commercial sources. The use of a hydrobromide counterion can also influence solubility and stability differently than a hydrochloride salt in synthetic transformations, providing a crystallinity benefit that facilitates accurate weighing and storage as a research reagent .

Salt Selection Solid-State Chemistry Crystallinity Pre-formulation

Methyl Ester is a More Reactive Prodrug and Intermediate than Ethyl Ester Analogs for CNS Applications

The methyl ester moiety is a key functional handle for prodrug strategies. (±)-cis-4-Hydroxynipecotic acid methyl ester (a close structural analog of the target compound's cis diastereomer) has been demonstrated to protect against sound-induced seizures in vivo when administered intraperitoneally at 3.2 mmol/kg, acting as an efficient ester prodrug by enhancing brain penetration of the active acid [1]. A direct comparison in the same study indicated that novel uptake inhibitors were 'considerably more potent' than the corresponding ethyl esters [2]. This suggests the methyl ester is a preferred prodrug moiety over the ethyl ester (e.g., CAS 37673-66-8) for achieving optimal hydrolysis kinetics and CNS delivery.

Prodrug Design Ester Prodrugs GABA Uptake Inhibition Anticonvulsant

4-Hydroxy Substituent Introduces Critical Hydrogen-Bonding Capacity Absent in Methyl N-Methylnipecotate

The presence of the 4-hydroxy group is a defining structural feature that differentiates the target compound from simpler N-methyl piperidine esters like methyl N-methylnipecotate (CAS 1690-72-8). Computed molecular properties show this results in an additional hydrogen bond donor (HBD count = 2 vs. 1) and an increased topological polar surface area (tPSA) of ~49.8 Ų compared to ~29.5 Ų for the non-hydroxylated analog . This additional H-bonding capacity is functionally critical; in the GABA uptake field, (3RS,4SR)-4-hydroxypiperidine-3-carboxylic acid is known to be equipment with nipecotic acid as a GABA uptake inhibitor, while its non-hydroxylated parent, nipecotic acid, shows a different selectivity profile [1]. The 4-OH group is therefore a key pharmacophoric element for engaging the GAT1 transporter.

Hydrogen Bonding GAT1 Transporter Structure-Activity Relationship Medicinal Chemistry

Validated Application Scenarios for Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate Hydrobromide in Neuroscience and Prodrug Development


Lead Optimization of GAT1 Inhibitors for Epilepsy

Research groups developing novel anticonvulsants targeting the GABA transporter GAT1 can use this compound as a key intermediate. The 4-hydroxy and N-methyl substituents are critical for balancing potency and blood-brain barrier penetration. SAR studies should directly compare the (3R,4S)-cis and (3R,4R)-trans diastereomers, as these show distinct GABA uptake inhibitory profiles, with the cis-isomer being equipotent to nipecotic acid but with potentially superior glial selectivity [1].

Design of Ester Prodrugs for Enhanced CNS Delivery

The methyl ester functionality is a preferred prodrug moiety for carboxylic acid-containing CNS drugs. This compound serves as an ideal model system for studying esterase-mediated activation in the brain. Its methyl ester exhibited significant in vivo anticonvulsant activity (protection against sound-induced seizures at 3.2 mmol/kg i.p.), making it a benchmark for comparing new prodrug derivatives with altered ester groups or N-substituents [2].

Hydrobromide Salt as a Standard Crystalline Intermediate for Parallel Synthesis

For medicinal chemistry teams engaged in parallel synthesis of piperidine-based libraries, the crystalline hydrobromide salt offers unmatched handling advantages. Its sharp melting point (144.5-145.5 °C) ensures easy identity verification after storage, while the HBr salt can be used directly in N-alkylation or ester hydrolysis reactions without needing a separate neutralization step, unlike free bases .

Stereochemical Probe for Dopamine Transporter (DAT) and Sigma Receptor Studies

Chiral 4-hydroxypiperidine-3-carboxylates are structural mimics of the cocaine tropane skeleton. The racemic mixture of this compound allows for initial affinity screening against monoamine transporters (DAT, SERT, NET). The results can then guide the synthesis of enantiopure cis and trans isomers, as these have shown differential potency at the cocaine receptor on the dopamine transporter [3].

Quote Request

Request a Quote for Methyl 4-hydroxy-1-methylpiperidine-3-carboxylate hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.